Product packaging for Arsenobetaine Bromide(Cat. No.:CAS No. 71642-15-4)

Arsenobetaine Bromide

Cat. No.: B140573
CAS No.: 71642-15-4
M. Wt: 258.97 g/mol
InChI Key: MJHCMTTVEWKRNC-UHFFFAOYSA-N
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Description

Contextualization within Organoarsenic Chemistry Research

Organoarsenic chemistry, a field with a history spanning over two centuries, investigates compounds containing a carbon-arsenic bond. rsc.orgusa-journals.com These compounds, also known as organoarsenicals, have seen industrial applications as insecticides, herbicides, and fungicides, although their use is declining due to environmental and health concerns. wikipedia.org Arsenic typically exists in +III and +V oxidation states, and organoarsenic compounds are commonly found in these two states as well. rsc.orgwikipedia.org

Arsenobetaine (B179536) bromide is an organoarsenic compound, specifically an arsonium (B1239301) compound. ontosight.ai Its structure features arsenic bonded to a carboxymethyl group and three methyl groups. ontosight.ai While many organoarsenic compounds are synthetic, arsenobetaine is a naturally occurring biomolecule. rsc.orgwikipedia.org It stands in contrast to many other organoarsenicals due to its relative lack of toxicity. wikipedia.org The study of arsenobetaine and its bromide salt is significant for understanding the broader scope of organoarsenic chemistry, particularly the behavior and properties of naturally occurring arsenic compounds. usa-journals.comontosight.ai

Significance in Global Biogeochemical Cycles and Environmental Science

Arsenobetaine bromide plays a crucial role in the biogeochemical cycling of arsenic, particularly in marine environments. ontosight.ai Arsenic is introduced into the biosphere from both geochemical sources and human activities. nih.govresearchgate.net In aquatic systems, microorganisms are key in the transformation of inorganic arsenic species into organoarsenicals like arsenobetaine. nih.govresearchgate.netnih.gov

This compound is found in a wide array of marine organisms, including fish, shellfish, and algae, often constituting the major form of arsenic present. ontosight.airesearchgate.netoup.com The accumulation of arsenobetaine in marine animals is a significant part of the arsenic cycle. oup.com It's believed that arsenobetaine may function as an osmolyte, protecting cells from osmotic stress, similar to glycine (B1666218) betaine (B1666868). nih.govtandfonline.comtaylorandfrancis.com The study of this compound as a reference compound helps researchers understand the distribution, transformation, and fate of arsenic in both marine and terrestrial ecosystems. lookchem.com This knowledge is vital for assessing the potential risks associated with arsenic exposure and for developing mitigation strategies. lookchem.com

Historical Perspectives and Evolution of Arsenobetaine Research

The history of organoarsenic chemistry dates back to 1760 with the synthesis of the first organoarsenic compound, cacodyl. rsc.org However, the identification of naturally occurring organoarsenic compounds in marine life came much later. While it was known since 1920 that marine fish contained such compounds, it wasn't until 1977 that the predominant compound was identified as arsenobetaine. wikipedia.orglookchem.com This discovery in the Western Rock Lobster marked a significant milestone in the field. researchgate.netoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12AsBrO2 B140573 Arsenobetaine Bromide CAS No. 71642-15-4

Properties

IUPAC Name

carboxymethyl(trimethyl)arsanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCMTTVEWKRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C)(C)CC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12AsBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639044
Record name (Carboxymethyl)(trimethyl)arsanium bromide
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Molecular Weight

258.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71642-15-4
Record name Arsenobetaine hydrobromide
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Record name ANTINEOPLASTIC-274266
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Carboxymethyl)(trimethyl)arsanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARSENOBETAINE HYDROBROMIDE
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Advanced Methodologies for Synthesis and Derivatization of Arsenobetaine Bromide

Chemical Synthetic Pathways of Arsenobetaine (B179536) Bromide

The chemical synthesis of arsenobetaine bromide has been refined over the years to improve yield and purity. The most common pathway involves the reaction of trimethylarsine (B50810) with bromoacetic acid.

Reactions Involving Trimethylarsine and Bromoacetic Acid

A well-established method for synthesizing this compound involves the direct reaction of trimethylarsine with bromoacetic acid. upm.edu.myresearchgate.net In this process, trimethylarsine is added to a solution of bromoacetic acid, typically in a benzene (B151609) solvent. upm.edu.my This reaction leads to the direct crystallization of arsenobetaine hydrobromide from the reaction mixture. upm.edu.myresearchgate.net The resulting product is a stable, non-deliquescent, white crystalline solid. upm.edu.my This stability makes it an ideal compound for laboratory work, as it can be easily recrystallized. upm.edu.my The hydrobromide can then be converted to the free betaine (B1666868) form by using a basic ion exchange resin. upm.edu.my

The reaction stoichiometry is a 1:1 molar ratio between trimethylarsine and bromoacetic acid. The process is typically conducted under an inert atmosphere to prevent the oxidation of the highly flammable and volatile trimethylarsine. researchgate.net

Optimization of Reaction Parameters and Yields

Significant efforts have been made to optimize the synthesis of this compound to maximize the product yield. An early adaptation of the reaction between trimethylarsine and bromoacetic acid reported a yield of 81%. researchgate.net Further modifications to this method, as described by Minhas et al. (1998), involved reacting trimethylarsine with bromoacetic acid and resulted in a significantly improved yield of 96%. researchgate.netresearchgate.net The final product was collected and purified, often through recrystallization from a methanol/acetone mixture, to obtain arsenobetaine hydrobromide as prisms. upm.edu.my

Synthesis Yields of this compound
MethodReactantsReported YieldReference
Ismail and Toia (1988)Trimethylarsine and Bromoacetic Acid81% researchgate.net
Minhas et al. (1998) ModificationTrimethylarsine and Bromoacetic Acid96% researchgate.netresearchgate.net

Development and Characterization of Certified Reference Materials

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. The National Research Council of Canada (NRC) has developed CRMs for this compound, including both natural and isotopically labeled standards. sigmaaldrich.comcanada.ca

Quantitative Nuclear Magnetic Resonance (NMR) for Purity and Isotopic Composition

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique used to determine the purity and isotopic composition of this compound standards. nih.govcanada.ca This method allows for the direct determination of mass fractions (chemical purity) by comparing the analyte's NMR signal to that of a certified standard. mdpi.com

For this compound CRMs, such as ABET-1, quantitative ¹H-NMR is utilized to establish certified values for the mass fraction. sigmaaldrich.comnih.govcanada.ca The technique is crucial because assigning chemical and isotopic purity for arsenobetaine is not a trivial task. nih.govcanada.ca The isotopic purity of the standards can also be assessed from the carbon-13 satellite signals in the NMR spectrum. nih.govcanada.ca These standards are characterized as high-purity (approximately 0.99 g/g) and non-hygroscopic. nih.govcanada.ca The use of qNMR ensures that these CRMs are traceable to the International System of Units (SI) and conform to the requirements of ISO/IEC 17025 and ISO 17034. sigmaaldrich.commdpi.com

Synthesis of Isotopic Standards (e.g., Carbon-13 Labeled this compound)

In addition to natural isotopic abundance standards, isotopically labeled CRMs are vital for use as internal standards in isotope dilution mass spectrometry, a primary method for accurate quantification. nih.govcanada.ca The NRC has synthesized and characterized Carbon-13 labeled this compound isotopic standards, designated as BBET-1 and CBET-1. nih.govcanada.casigmaaldrich.com

These standards are synthesized to have a high degree of Carbon-13 enrichment (approximately 99%). nih.govcanada.ca The synthesis allows for one or more specific carbon atoms in the this compound molecule to be replaced with the ¹³C isotope. eurisotop.com These labeled standards, such as BBET-1, are designed to be used as primary calibrators for the mass spectrometric determination of arsenobetaine in various samples. nih.govcanada.cacanada.ca

Certified Reference Materials for this compound
CRM DesignationDescriptionPurity (Mass Fraction)¹³C EnrichmentIssuing AgencyReference
ABET-1Natural isotopic composition this compound~0.99 g/gNatural AbundanceNRC sigmaaldrich.comnih.govcanada.ca
BBET-1Carbon-13 labeled this compoundHigh-purity~99%NRC nih.govcanada.cacanada.ca
CBET-1Carbon-13 labeled this compoundHigh-purity~99%NRC nih.govcanada.casigmaaldrich.com

Sophisticated Analytical Techniques for Arsenobetaine Speciation and Quantification

Chromatographic Separation Methodologies

Chromatography is the cornerstone of arsenic speciation analysis, providing the necessary separation of different arsenic compounds before their detection and quantification. d-nb.info The choice of chromatographic technique depends on the physicochemical properties of the arsenic species of interest and the sample matrix. nih.gov For polar, water-soluble compounds like arsenobetaine (B179536), liquid chromatography is the most common approach. d-nb.infonih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for separating various arsenic species, including arsenobetaine, arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.gov The separation is typically achieved using ion-exchange chromatography. nih.gov Anion-exchange columns are frequently used, as they can separate negatively charged species like arsenate, MMA, and DMA, as well as neutral or zwitterionic species like arsenobetaine under specific mobile phase conditions. nih.gov

The selectivity of the separation is influenced by several factors, including the composition, pH, and ionic strength of the mobile phase, as well as the characteristics of the stationary phase. nih.govrsc.org For instance, a gradient elution using ammonium (B1175870) carbonate or a phosphate (B84403) buffer can effectively separate five or six common arsenic species, including arsenobetaine, in a single chromatographic run. nih.govnih.gov In some applications, disposable silica-based cation-exchange cartridges have been used for a rapid separation of inorganic arsenic and its metabolites from arsenobetaine in urine samples. nih.gov

Reversed-phase liquid chromatography, often employing ion-pairing reagents, is another effective strategy. nih.govrsc.org This technique is particularly useful for analyzing a broad range of arsenicals, from simple methylated acids to more complex compounds like arsenosugars and arsenolipids. rsc.orgrsc.org

For comprehensive speciation analysis, HPLC is rarely used as a standalone technique. Instead, it is "hyphenated" with a sensitive element-specific detector. d-nb.info This coupling allows for the separated arsenic compounds eluting from the HPLC column to be directly introduced into the detector for quantification. researchgate.net The most powerful and widely used hyphenated techniques for arsenic speciation combine HPLC with mass spectrometry or atomic spectrometry, providing both high selectivity and low detection limits. d-nb.inforsc.org

The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is considered the state-of-the-art method for arsenic speciation analysis. d-nb.infonih.gov This technique offers exceptional sensitivity and selectivity, making it ideal for detecting trace levels of arsenobetaine and other arsenic compounds in complex matrices like seafood, urine, and serum. nih.govgcms.cznih.gov

In HPLC-ICP-MS, the HPLC system separates the different arsenic species, which are then introduced into the ICP-MS. gcms.cz The high-temperature argon plasma of the ICP atomizes and ionizes the arsenic atoms from the eluting compounds. The mass spectrometer then separates the arsenic ions (typically at a mass-to-charge ratio of 75) from other ions, allowing for highly specific and sensitive detection. This method is robust, capable of automated analysis of large sample batches, and often not influenced by severe matrix effects. gcms.cznih.gov

Method validation using certified reference materials has demonstrated the accuracy and reproducibility of HPLC-ICP-MS for arsenobetaine quantification. nih.govnih.gov The technique can achieve baseline separation of up to eight different arsenic species within a short analysis time, often under 15 minutes. nih.govnih.gov

ParameterReported Values/ConditionsReference
Chromatographic ColumnAnion-exchange (e.g., Hamilton PRP-X100, Dionex IonPac AS14) or Reversed-phase C18 nih.govnih.govnih.gov
Mobile PhaseGradient elution with ammonium carbonate or phosphate buffer nih.govnih.gov
Analysis TimeSeparation of 5-8 species achieved in <10-15 minutes gcms.cznih.gov
Detection Limits (LOD)0.01–1.5 ng/mL (μg/L) nih.govnih.govnih.gov
Linear Range0.1 to 500 μg/L nih.govnih.gov
Sample Recoveries92% to 139% nih.govnih.gov

An alternative to ICP-MS detection is Hydride Generation Atomic Absorption Spectrometry (HG-AAS). nih.gov This technique is based on the conversion of certain arsenic compounds into volatile arsines (arsine gas, AsH₃) after they elute from the HPLC column. publicnow.com The generated arsines are then purged into a heated quartz cell in an atomic absorption spectrometer for quantification. publicnow.com

Standard HG-AAS is primarily sensitive to inorganic arsenic (AsIII and AsV) and their methylated metabolites (MMA and DMA), which can be readily converted to volatile hydrides. nih.govnih.gov Arsenobetaine is a quaternary arsonium (B1239301) compound and is not directly amenable to hydride generation. nih.gov Therefore, to detect compounds like arsenobetaine, an on-line digestion step, such as microwave or photo-oxidation (UV irradiation), is required between the HPLC and the hydride generator. nih.govacs.org This step breaks down the arsenobetaine molecule, converting the arsenic into a form (AsIII) that can be reduced to arsine. publicnow.comnih.gov The sensitivity of this method can be increased by using a post-column reaction system to ensure the complete formation of volatile arsines. nih.gov

ParameterReported Values/ConditionsReference
ApplicabilityPrimarily for As(III), As(V), MMA, DMA nih.gov
Requirement for AsBRequires an on-line post-column digestion/oxidation step (e.g., microwave, UV) to convert AsB to a reducible form nih.govacs.org
Detection PrincipleConversion of arsenic species to volatile arsines for AAS detection publicnow.com
Detection Limits (as As)Approximately 0.5 µg/L to 20 ng/mL for reducible species nih.govnih.gov

For highly accurate and precise measurements, Liquid Chromatography coupled with high-resolution mass spectrometry, such as a Linear Trap Quadrupole-Orbitrap Mass Spectrometer (LC-LTQ-Orbitrap-MS), can be employed. nih.govacs.org This technique provides not only elemental information but also molecular information, confirming the identity of the compound through its exact mass and fragmentation patterns. mdpi.com

The Orbitrap mass analyzer offers very high resolution, which allows for the precise mass measurement of the protonated arsenobetaine molecule ([M+H]⁺ at m/z 179.0053). nih.govacs.org This high resolution is sufficient to separate the analyte signal from potential spectral interferences. bohrium.com This method can be combined with species-specific isotope dilution, where a ¹³C-enriched arsenobetaine internal standard is used for quantification. nih.gov This approach yields highly accurate results that are in good agreement with those obtained by the reference method of standard addition LC-ICP-MS. nih.govacs.org The detection limits achieved with LC-LTQ-Orbitrap-MS are well-suited for the determination of arsenobetaine in biological samples like fish tissue. nih.govacs.org

ParameterReported Values/ConditionsReference
InstrumentationLC coupled to a Linear Trap Quadrupole-Orbitrap Mass Spectrometer nih.gov
Ion Monitored for AsB[M+H]⁺ at m/z 179.0053 nih.govacs.org
Quantification MethodSpecies-specific isotope dilution using a ¹³C-enriched AsB standard (monitoring m/z 180.0087) nih.govacs.org
Mass ResolutionSet at 7,500, sufficient for separating target ions nih.gov
Detection Limit (in fish)0.033 mg/kg nih.govacs.org
Validated AgainstStandard addition LC-ICP-MS and Certified Reference Material DORM-2 nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for arsenic speciation. nih.govnih.gov However, its application is generally limited to volatile or semi-volatile compounds. researchgate.net Arsenobetaine is a non-volatile zwitterionic compound and therefore cannot be directly analyzed by GC-MS.

This technique is suitable for the analysis of related arsenicals that are either naturally volatile (e.g., arsine, trimethylarsine) or can be chemically modified to become volatile. researchgate.netacs.org For the analysis of non-volatile species like inorganic arsenic and its simple methylated metabolites (MMA, DMA), a derivatization step is required prior to GC-MS analysis. nih.govnih.gov A common procedure involves reduction of the arsenic species to their trivalent state, followed by derivatization with a chelating agent like 2,3-dimercapto-1-propanol to form stable, volatile derivatives. nih.govnih.gov While not directly applicable to arsenobetaine, GC-MS is a robust, selective, and cost-effective method for monitoring exposure to inorganic arsenic by analyzing its metabolites in biological samples. nih.gov It is also used for the quantitative determination of arsenic-containing hydrocarbons after chemical reduction. proquest.com

ParameterReported Values/ConditionsReference
ApplicabilityVolatile arsenicals (e.g., arsines) or non-volatile species after derivatization (e.g., As(III), As(V), MMA) nih.govresearchgate.net
InapplicabilityNot suitable for direct analysis of non-volatile arsenobetaineN/A
Derivatization Agent2,3-dimercapto-1-propanol (for iAs, MMA) nih.govnih.gov
Detection Limits (for derivatized species)0.2 µg/L nih.gov
Linear Range1-100 µg/L nih.gov

Hyphenated Techniques for Speciation Analysis

Spectroscopic Characterization and Detection Methods

Spectroscopic techniques are fundamental in the study of chemical compounds, providing detailed information about molecular structure, composition, and concentration. For arsenobetaine, a variety of spectroscopic methods are employed for both its structural characterization and quantitative detection in various matrices. These methods range from nuclear magnetic resonance for detailed structural analysis to atomic spectroscopy for sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex organoarsenicals like arsenobetaine. nih.gov By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk For arsenobetaine bromide, ¹H-NMR and ¹³C-NMR are the primary techniques used to confirm its molecular structure.

The structure of arsenobetaine consists of a central arsenic atom bonded to three methyl groups and one carboxymethyl group. This specific arrangement gives rise to a characteristic pattern of signals in both proton and carbon NMR spectra.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of arsenobetaine, two distinct signals are expected, corresponding to the two different types of protons in the molecule:

A singlet corresponding to the nine equivalent protons of the three methyl groups (-CH₃) attached to the arsenic atom. The positive charge on the quaternary arsenic atom causes a downfield shift for these protons.

A singlet corresponding to the two equivalent protons of the methylene (B1212753) group (-CH₂-) adjacent to the carboxyl group. This signal is also shifted downfield due to the influence of both the positively charged arsenic and the carboxyl group.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon environment in the arsenobetaine molecule:

A signal for the three equivalent methyl carbons (-CH₃).

A signal for the methylene carbon (-CH₂-).

A signal for the carboxyl carbon (-COO⁻), which typically appears furthest downfield.

The following table summarizes the typical chemical shift values observed for arsenobetaine in deuterium (B1214612) oxide (D₂O), a common solvent for NMR analysis.

Table 1. Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Arsenobetaine in D₂O.
NucleusAssignmentChemical Shift (δ, ppm)
¹H-As⁺(CH₃)₃~1.92
¹H-CH₂COO⁻~3.45
¹³C-As⁺(CH₃)₃~11.5
¹³C-CH₂COO⁻~28.0
¹³C-COO⁻~174.0

These values are consistent with the known structure of arsenobetaine, confirming the presence of the trimethylarsonio group and the acetate (B1210297) functionality, thereby validating its identity. Advanced 2D-NMR techniques can further confirm the connectivity between protons and carbons for more complex organoarsenic compounds. core.ac.uk

Environmental Dynamics and Biogeochemical Cycling of Arsenobetaine

Ubiquitous Occurrence and Distribution in Natural Systems

Arsenobetaine (B179536) is widely distributed in both aquatic and terrestrial environments, demonstrating a remarkable ability to accumulate in a diverse range of organisms.

Accumulation and Bioavailability in Marine and Aquatic Organisms

Arsenobetaine is most notably recognized as the principal arsenic species found in marine animals. oup.com While the concentration of arsenic in seawater is typically low, ranging from 1 to 5 μg/L, marine animals such as lobsters, crabs, and shrimp can accumulate arsenic to levels in the mg/kg range. oup.com In many of these organisms, arsenobetaine constitutes 75% to 100% of the total arsenic content. oup.com This significant bioaccumulation highlights its high bioavailability within marine food webs.

The journey of arsenobetaine through the aquatic food chain is believed to originate at the lower trophic levels. rsc.org Phytoplankton and micro-algae in marine environments primarily contain arsenosugars. rsc.org The initial appearance of arsenobetaine is observed in herbivorous zooplankton, and it becomes a major arsenic compound in carnivorous zooplankton, suggesting a transformation process occurs as arsenic moves up the food chain. rsc.org

While arsenobetaine is predominant in marine fish, its presence is also noted in freshwater fish, although generally at lower percentages of the total arsenic content. oup.com Studies have shown that freshwater fish possess a high capacity for retaining arsenobetaine. oup.com For instance, a significant portion of arsenobetaine administered to carp (B13450389) was retained in the muscle tissue. oup.com The accumulation of arsenobetaine is not limited to surface waters; it has also been identified in organisms from deep-sea hydrothermal vent ecosystems, where the food web dynamics differ significantly from the surface. oup.com

The following table summarizes the typical arsenic concentrations and the predominance of arsenobetaine in various marine organisms.

Organism TypeTypical Total Arsenic Concentration (mg/kg)Percentage of Arsenobetaine
Marine Animals (e.g., Lobsters, Crabs)High (mg/kg range)75% - 100%
Marine Fish1 - 10 μg/g> 90%
Freshwater Fish< 1 μg/g0.4% - 90%
Zooplankton (Carnivorous)VariableMajor arsenic compound
Zooplankton (Herbivorous)VariableTraces detected
Phytoplankton/Micro-algaeVariablePrimarily arsenosugars

This table provides a generalized overview. Actual concentrations and percentages can vary based on species, location, and environmental factors.

Detection and Significance in Terrestrial Environments (e.g., Fungi)

While arsenobetaine is most famously associated with marine life, it has also been identified in a variety of terrestrial organisms since the 1990s. oup.com The first discovery of arsenobetaine in a terrestrial species was in certain mushrooms. oup.comresearchgate.net Since then, its presence has been confirmed in other terrestrial life forms, including green plants, lichens, and soil, though often as a minor arsenic species. oup.com

Certain species of higher fungi are a notable exception, where arsenobetaine can be the major arsenical. oup.com For example, in some mushrooms of the Agaricus genus, arsenobetaine has been found to be a major arsenic compound. researchgate.net The concentration of arsenobetaine in terrestrial organisms is generally much lower than in their marine counterparts. oup.com The origin and metabolic significance of arsenobetaine in these terrestrial ecosystems are not yet fully understood. oup.com

Research on fungi collected from areas with elevated arsenic levels has shown that the major water-soluble arsenic species can vary significantly between different types of fungi. ubc.ca For some species, arsenobetaine was the dominant form, while in others, inorganic arsenic or dimethylarsinate (B1200466) were more prevalent. ubc.ca

Biotransformation Pathways of Arsenobetaine in Ecosystems

The formation and degradation of arsenobetaine are complex processes, primarily driven by biological activity, particularly by microorganisms.

Microbial Mediation in Arsenobetaine Formation and Degradation

Microorganisms play a crucial role in both the synthesis and breakdown of arsenobetaine. oup.comresearchgate.net It is widely believed that microorganisms are involved in the initial steps of arsenobetaine formation. oup.com For instance, bacteria isolated from marine sediments and the marine mussel Mytilus edulis have been shown to catalyze the conversion of arsenocholine (B1203914) to arsenobetaine. oup.comresearchgate.net

The degradation of arsenobetaine is also microbially mediated. researchgate.net Microorganisms isolated from seawater and suspended particles can demethylate arsenobetaine to produce dimethylarsinic acid (DMAA). oup.com Furthermore, studies have shown that gut microflora in animals can break down arsenobetaine into various methylated arsenic species, including DMAA and trimethylarsine (B50810) oxide (TMAO). researchgate.netresearchgate.net This indicates that the biotransformation of arsenobetaine can continue within the digestive systems of organisms that consume it. researchgate.net

Role of Arsenosugars and Arsenocholine as Precursors and Intermediates

The primary hypothesis for the biosynthesis of arsenobetaine in the marine environment involves the degradation of arsenosugars. oup.comresearchgate.net Arsenosugars, which are widely present in organisms at the bottom of the food chain like algae, are broken down to form intermediates. oup.comrsc.org

One key intermediate in this pathway is dimethyloxarsylethanol (DMAE), which is produced from the anaerobic decomposition of brown kelp. oup.com DMAE can then be methylated to form arsenocholine (AsC). oup.com Arsenocholine is considered a direct precursor to arsenobetaine and has been identified in various marine organisms, including zooplankton. oup.comrsc.org The final step in this proposed pathway is the oxidation of arsenocholine to arsenobetaine. oup.comtaylorandfrancis.com This conversion has been demonstrated to be mediated by microorganisms. oup.com

The following table outlines the key precursors and intermediates in the proposed biotransformation pathway leading to arsenobetaine.

CompoundRoleFound In
ArsenosugarsInitial PrecursorsAlgae, Herbivores
Dimethyloxarsylethanol (DMAE)IntermediateProduced from arsenosugar degradation
Arsenocholine (AsC)Direct PrecursorZooplankton, other marine organisms
Dimethylarsinic Acid (DMAA)Intermediate/Degradation ProductMarine plankton, zooplankton

Investigation of Abiotic Formation Mechanisms

The vast majority of research points towards biotic pathways for the formation of arsenobetaine. oup.com However, the possibility of abiotic formation mechanisms has been considered, though it is less understood. researchgate.net Some literature mentions the potential for arsenobetaine formation in abiotic environments, but detailed mechanisms are not well-established. researchgate.net The prevailing scientific consensus is that the production of arsenobetaine is predominantly a result of biological processes within ecosystems. oup.comnih.gov

Integration into the Global Arsenic Biogeochemical Cycle

Arsenobetaine is a key organic compound within the global biogeochemical cycle of arsenic, representing a significant reservoir of this element in marine ecosystems. nih.govnih.gov The cycle involves the transformation of inorganic arsenic from geochemical and anthropogenic sources into various organoarsenicals by biological organisms, which are eventually mineralized back into inorganic forms. nih.gov Microorganisms are fundamental to this biotransformation process. nih.govlidsen.com In marine environments, inorganic arsenic, primarily arsenate (As(V)), is taken up by primary producers like algae and detoxified through a series of metabolic steps that lead to the formation of complex organoarsenic compounds, including arsenosugars and, ultimately, arsenobetaine, which accumulates in higher trophic levels. nih.govwou.edunih.gov

Interconversion of Arsenic Species within Environmental Compartments

The biogeochemical cycling of arsenic is characterized by extensive interconversion among its various species, driven largely by microbial and biological activity. wou.edumdpi.com In the marine environment, the process begins with the uptake of dissolved inorganic arsenate (As(V)) by marine algae and phytoplankton. wou.educore.ac.uk This uptake is often linked to the phosphate (B84403) transport system due to the chemical similarity between arsenate and phosphate. oup.com

Once inside the cell, a detoxification process begins where As(V) is reduced to the more toxic arsenite (As(III)). wou.edumdpi.com This is followed by a series of oxidative methylation steps, transforming As(III) into various organoarsenic compounds. wou.edu The initial products are often methylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then used to synthesize more complex molecules like arsenic-containing ribosides (arsenosugars) and arsenolipids. nih.govwou.edu

These arsenosugars, abundant in algae, are considered the primary precursors to arsenobetaine in the marine food web. nih.govoup.comrsc.org When herbivores and other organisms consume algae, they metabolize the arsenosugars. rsc.org This metabolic process is believed to break down the arsenosugars into intermediates such as dimethylarsinoylethanol, which is then further transformed into arsenobetaine. nih.govresearchsolutions.com Arsenobetaine becomes the major arsenic species that bioaccumulates in marine invertebrates and fish, often accounting for over 90% of the total arsenic in their tissues. lidsen.comnih.govfrontiersin.org

While arsenobetaine is highly stable, the cycle is completed when these organisms die and decompose. frontiersin.org Sedimentary microorganisms can degrade arsenobetaine, mineralizing it back to inorganic arsenic forms, which can then re-enter the water column. nih.govwou.edu Organoarsenic compounds released into the marine environment are generally converted rapidly back to inorganic arsenate under aerobic conditions. wou.edu This creates a complex cycle of biologically driven interconversions between inorganic and a wide array of organic arsenic compounds. wou.edu

Table 1: Predominant Arsenic Species in Different Marine Environmental Compartments

Environmental CompartmentPredominant Arsenic SpeciesTypical Concentration Range
SeawaterArsenate (As(V)), Arsenite (As(III))1-2 µg/L oup.comresearchgate.net
Marine Algae (Phytoplankton)Arsenosugars, Arsenolipids1-50% inorganic arsenic wou.edu
Marine Invertebrates (e.g., crustaceans, mollusks)Arsenobetaine (AsB)>75% of total arsenic oup.com
Marine FishArsenobetaine (AsB)>90% of total arsenic lidsen.comnih.gov
Marine Sediments (Oxidized)Arsenate (As(V))5-40 mg/g wou.edu
Marine Sediments (Reducing)Arsenite (As(III)), Arsenic Sulfides5-40 mg/g wou.edu

Influence on Arsenic Mobility and Bioavailability in Aquatic Systems

The biotransformation of inorganic arsenic into arsenobetaine significantly influences the mobility and bioavailability of arsenic within aquatic food webs. While inorganic arsenic species are readily available for uptake by primary producers from the water column, their transfer to higher trophic levels is limited. wou.edu The conversion to organoarsenic forms within algae is a critical step that facilitates the transfer of arsenic through the food chain. core.ac.uknih.gov

Arsenobetaine's chemical properties play a crucial role in its environmental dynamics. Its high stability and low reactivity mean that once formed, it is not easily metabolized or broken down by the organisms that accumulate it. nih.govfrontiersin.org This resistance to metabolic degradation is a key reason for its high degree of bioaccumulation in marine animals. nih.gov Organisms at higher trophic levels, such as carnivorous fish, accumulate arsenobetaine by consuming smaller organisms that already contain the compound. rsc.org

In contrast, the mobility of arsenic in sediments is influenced by different factors. In reducing marine sediments, arsenic is often associated with sulfide (B99878) minerals, which have limited solubility and mobility. mdpi.com The higher abundance of sulfur in marine systems compared to freshwater means that arsenic tends to be less mobile and bioavailable from marine sediments. mdpi.com The prevalence of arsenobetaine is also a distinguishing feature of marine versus freshwater systems; it is the major arsenic compound in marine animals but is rarely found in freshwater vertebrates. mdpi.com This highlights the unique biogeochemical pathways operating in the marine environment that favor the production and accumulation of arsenobetaine, thereby shaping the mobility and ultimate fate of arsenic in these ecosystems.

Table 2: Research Findings on Arsenic Transformation and Bioavailability

FindingOrganism/System StudiedKey OutcomeReference
Biotransformation PathwayMarine Food ChainInorganic As(V) is converted by algae into arsenosugars, which are then metabolized by higher organisms into arsenobetaine. nih.govrsc.orgresearchsolutions.com
BioaccumulationMarine Animals (Fish, Crustaceans)Arsenobetaine is the major arsenic compound, accounting for over 90% of the total arsenic, indicating high bioaccumulation. lidsen.comoup.comnih.gov
Trophic TransferMarine vs. Freshwater Food WebsArsenobetaine is the dominant form in marine food webs but is rare in freshwater organisms, indicating different biotransformation efficiencies and pathways. mdpi.com
Stability and ExcretionHuman/Animal modelsIngested arsenobetaine is chemically stable and largely excreted without being metabolized into toxic inorganic forms. oup.com
Sedimentary CyclingMarine SedimentsOrganoarsenicals like arsenobetaine are degraded by microbes and converted back to inorganic arsenate, completing the cycle. nih.govwou.edu

Biological Roles and Metabolic Fates of Arsenobetaine

Biosynthesis Mechanisms in Biological Systems

The formation of arsenobetaine (B179536) in the environment is a complex process, with several proposed pathways originating from the biotransformation of inorganic arsenic by various organisms.

The biosynthesis of arsenobetaine from its precursor, arsenocholine (B1203914), is understood to involve enzymatic processes analogous to the synthesis of glycine (B1666218) betaine (B1666868) from choline (B1196258). In the bacterium Bacillus subtilis, the enzymes GbsB and GbsA, encoded by the gbsAB operon, are responsible for the two-step oxidation of choline to glycine betaine. Research has demonstrated that these same enzymes can catalyze the conversion of arsenocholine to arsenobetaine. nih.govtaylorandfrancis.com GbsB first oxidizes arsenocholine to arsenobetaine aldehyde, which is then further oxidized by GbsA to yield arsenobetaine. taylorandfrancis.com This enzymatic parallel suggests a conserved pathway for the synthesis of these analogous compounds.

The genetic regulation of these enzymes is tied to the organism's response to osmotic stress. The synthesis of osmolytes like glycine betaine, and by extension arsenobetaine, is a protective mechanism against high salinity and extreme temperatures. nih.gov

The primary hypothesis for arsenobetaine biosynthesis in marine environments begins with the degradation of arsenosugars. oup.comresearchgate.net Algae and other primary producers take up inorganic arsenate from seawater and metabolize it into various arsenosugars. oup.comrsc.org These arsenosugars are then transferred up the food chain.

Several key precursors have been identified in the proposed pathways leading to arsenobetaine:

Arsenosugars: These compounds, widely present in organisms at lower trophic levels like algae, are considered the initial organic forms from which arsenobetaine is ultimately derived. oup.comresearchgate.net The degradation of arsenosugars can produce intermediates like dimethylarsinoylethanol (DMAE). oup.com

Dimethylarsinoylethanol (DMAE): This compound is formed from the breakdown of arsenosugars. oup.com While it is a plausible precursor, direct evidence for its in vivo conversion to arsenocholine or dimethylarsinylacetic acid (DMAA) is not yet definitive. oup.com

Arsenocholine (AsC): Arsenocholine is a direct precursor to arsenobetaine. oup.comresearchgate.netnih.gov Its oxidation, mediated by enzymes like GbsB/GbsA, results in the formation of arsenobetaine. taylorandfrancis.comoup.com Arsenocholine has been identified in various marine organisms, including zooplankton and some mushrooms. oup.com The conversion of arsenocholine to arsenobetaine has been observed in fish, mice, rats, and rabbits. oup.com

The following table summarizes the key precursors and their proposed roles in the biosynthesis of arsenobetaine.

PrecursorRole in BiosynthesisSupporting Evidence
ArsenosugarsInitial organic arsenic compounds formed by primary producers.Widely found in algae and herbivores. oup.comresearchgate.net
Dimethylarsinoylethanol (DMAE)Intermediate formed from the degradation of arsenosugars.Confirmed product of anaerobic decomposition of brown kelp. oup.com
Arsenocholine (AsC)Direct precursor that is oxidized to form arsenobetaine.Identified in various marine organisms; conversion to arsenobetaine demonstrated in several animal models. oup.com

It is important to note that while these pathways are well-supported by the identification of intermediates in various organisms, the complete sequence of events and the specific enzymes involved in every step are still under investigation. oup.com

Metabolism and Biotransformation in Mammalian Systems

The fate of arsenobetaine upon ingestion by mammals has been a subject of considerable research, with evolving findings on its absorption, excretion, and potential for biotransformation.

Early studies in mice, rats, and rabbits indicated that orally administered arsenobetaine is almost completely absorbed from the gastrointestinal tract. nih.gov Following absorption, it is rapidly excreted, primarily in the urine. nih.govepa.gov In mice and rats, over 98% of an administered dose was excreted within three days, while in rabbits, the excretion was around 75% in the same timeframe. nih.gov The clearance from most tissues is generally fast and appears to follow first-order kinetics. nih.gov However, slower clearance has been observed in tissues such as cartilage, testes, and epididymis. nih.gov

While traditionally considered to be rapidly and completely excreted unchanged, more recent studies have suggested the possibility of arsenobetaine accumulation in human tissues with slow release over time. nih.gov

For a long time, it was believed that arsenobetaine was metabolically inert in mammals and excreted without any chemical change. nih.gov However, recent research has challenged this view, providing evidence for the biotransformation of arsenobetaine into other arsenic species, including toxic inorganic arsenic.

A 2023 study on mice fed a diet containing arsenobetaine from marine fish muscle found a significant biotransformation of arsenobetaine to arsenate (As(V)). mdpi.comnih.gov This study observed higher arsenic accumulation in the liver, lungs, and spleen of mice treated with arsenobetaine compared to those treated with inorganic arsenic. mdpi.comnih.gov The accumulation of inorganic arsenic was particularly noted in the lungs and spleen after long-term exposure to arsenobetaine. mdpi.comnih.gov

Another study in rats identified several metabolites of arsenobetaine in the urine, including trimethylarsine (B50810) oxide (TMAO), dimethylarsinic acid (DMA), methylarsonic acid (MMA), tetramethylarsonium (B1217432) (TeMA), and inorganic arsenic. This suggests a stepwise degradation process may occur in vivo. The delayed elimination of MMA, DMA, and inorganic arsenic compared to TMAO suggests they may be formed from TMAO.

These findings indicate that the biotransformation of arsenobetaine in mammals is more complex than previously thought and may have potential health implications due to the formation of more toxic arsenic species. mdpi.comnih.govnih.gov

The intestinal microbiota plays a crucial role in the metabolism of various ingested compounds, and evidence is mounting for its involvement in the biotransformation of arsenobetaine. In vitro studies using human fecal matter have demonstrated that gut microorganisms can degrade arsenobetaine into compounds such as dimethylarsinic acid (DMA), dimethylarsinoylacetic acid (DMAA), and trimethylarsine oxide (TMAO). researchgate.netresearchgate.net

A study in mice showed that the biodegradation of arsenobetaine to arsenate was associated with an increased abundance of the gut bacteria Staphylococcus and Blautia. nih.gov This suggests that specific members of the gut microbiota are involved in the demethylation of arsenobetaine. nih.gov Furthermore, disruption of the gut microbiome in mice has been shown to increase the bioaccumulation of arsenobetaine and reduce its excretion in feces. nih.gov Gnotobiotic mouse models have confirmed that the transformation of ingested arsenobetaine is dependent on the presence and complexity of the gut microbiota, with specific toxic arsenic species being absent in germ-free conditions. researchgate.net

The following table highlights key findings regarding the role of intestinal microbiota in arsenobetaine biotransformation.

FindingOrganism/ModelImplication
Degradation to DMA, DMAA, and TMAOHuman fecal matter (in vitro)Demonstrates the capability of human gut microbes to metabolize arsenobetaine. researchgate.netresearchgate.net
Association of Staphylococcus and Blautia with arsenate formationMiceSuggests specific bacterial genera are involved in arsenobetaine degradation. nih.gov
Increased bioaccumulation and reduced fecal excretion with microbiome disruptionMiceHighlights the importance of a healthy gut microbiome in processing and eliminating arsenobetaine. nih.gov
Microbiota-dependent formation of toxic arsenic speciesGnotobiotic miceConfirms the causal role of intestinal bacteria in the in vivo transformation of arsenobetaine. researchgate.net

These findings underscore the critical role of the gut microbiome as a mediator in the metabolism of dietary arsenobetaine, influencing its potential to be converted into more harmful arsenic compounds. nih.govnih.govresearchgate.net

Cellular Interactions and Transport Mechanisms of Arsenobetaine

Arsenobetaine, the primary organoarsenic compound found in marine organisms, interacts with cells through various mechanisms that dictate its biological fate and functions. Understanding these interactions is crucial for elucidating its low toxicity compared to other arsenic compounds. This section explores the cellular uptake, transport, and cytoprotective roles of arsenobetaine.

Mechanisms of Cellular Uptake and Transepithelial Transport (e.g., Caco-2 Cell Models)

The intestinal absorption of arsenobetaine has been investigated using the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.

Studies on Caco-2 cells have shown that the cellular accumulation and transepithelial passage of arsenobetaine are distinct from other arsenic species. acs.org In one study, after a 12-hour incubation with 3 μM arsenobetaine, the amount of arsenic in Caco-2 cells reached 17 ± 2 ng/mg of intracellular protein. acs.org This was significantly higher than the accumulation of roxarsone (B1679585) but lower than that of arsenite under the same conditions. acs.org The accumulation of arsenobetaine was also found to be dose-dependent. acs.org

The permeability of arsenobetaine across Caco-2 cell monolayers from the apical (intestinal lumen side) to the basolateral (bloodstream side) side was found to be greater than that of arsenite and arsenate. acs.org Research on BALB/3T3 cells suggests that the cellular retention of arsenobetaine is dose-dependent and the mechanism may resemble simple diffusion. nih.gov In these cells, approximately 95% of the intracellular arsenobetaine was found in the cytosol, and there was no evidence of its intracellular degradation. nih.gov

The following table summarizes the findings on arsenic accumulation in nonpolarized Caco-2 cells exposed to different arsenic compounds.

Arsenic CompoundConcentrationIncubation Time (hours)Arsenic Accumulation (ng/mg intracellular protein)
Roxarsone3 μM122.4 ± 0.5
Arsenobetaine3 μM1217 ± 2
Arsenite (AsIII)3 μM1243 ± 3
Roxarsone30 μM2434 ± 4
Data sourced from a study on the accumulation and transport of various arsenic species in Caco-2 cells. acs.orgresearchgate.net

Cytoprotective Functions and Osmotic Stress Protection

Arsenobetaine has been shown to possess cytoprotective functions, particularly in protecting cells against osmotic stress. This role is especially well-documented in the bacterium Bacillus subtilis. In this microorganism, arsenobetaine acts as a potent compatible solute, which are small organic molecules that accumulate in the cytoplasm under stress conditions to maintain cell turgor and protein stability without interfering with cellular processes. nih.govresearchgate.net

When B. subtilis is exposed to high salinity, it can take up arsenobetaine from the environment to counteract the osmotic pressure. nih.gov This accumulation helps the cells to survive and grow in environments with high osmolarity. nih.govresearchgate.net Furthermore, arsenobetaine has been demonstrated to provide protection against both high and low temperature extremes in B. subtilis. nih.govresearchgate.net The uptake of arsenobetaine in B. subtilis is mediated by specific ABC (ATP-binding cassette) transporters, namely OpuA and OpuB. nih.gov

The protective effect of arsenobetaine is not limited to osmotic stress. Studies on BALB/3T3 cells have shown that concentrations of arsenobetaine as high as 500 μM did not induce cytotoxic effects, unlike sodium arsenite which showed clear toxicity at 10 μM. nih.gov The low toxicity and lack of transforming potential of arsenobetaine in these cells are attributed to its low retention efficiency and inability to interact with intracellular components. nih.gov

Comparative Studies with Nitrogen-Containing Homologues (e.g., Glycine Betaine)

Arsenobetaine is the arsenic analogue of glycine betaine, a well-known and widely utilized compatible solute in a vast range of organisms, from bacteria to plants and animals. nih.gov Due to their structural similarity, comparative studies have been conducted to understand the functional parallels between these two compounds, particularly in the context of osmotic stress.

In Bacillus subtilis, arsenobetaine provides a similar level of osmostress protection as glycine betaine. researchgate.net Both compounds can be accumulated to high intracellular concentrations to counteract high external osmolarity. researchgate.net A study measuring the intracellular pools of these compounds in B. subtilis under high salinity (1.2 M NaCl) found that osmotic stress led to a 4.8-fold increase in the cellular content of glycine betaine and a 6.5-fold increase in arsenobetaine. researchgate.net This resulted in comparable intracellular concentrations of these compatible solutes, ranging between 495 mM and 549 mM. researchgate.net

Furthermore, the transport systems for these molecules in B. subtilis show some overlap. The OpuA and OpuB ABC transporters, which are involved in glycine betaine uptake, also facilitate the transport of arsenobetaine. nih.gov Crystal structures of the ligand-binding proteins of these transporters have been shown to complex with both arsenobetaine and its precursor, arsenocholine, as well as their nitrogenous counterparts, glycine betaine and choline. researchgate.net

The following table provides a comparative overview of the intracellular accumulation of arsenobetaine and glycine betaine in B. subtilis under normal and high salinity conditions.

CompoundConditionIntracellular Pool (mM)
Glycine BetaineStandard Medium~103
Glycine BetaineHigh Salinity (1.2 M NaCl)~495
ArsenobetaineStandard Medium~84
ArsenobetaineHigh Salinity (1.2 M NaCl)~549
Data reflects the influence of high salinity on the cellular pools of glycine betaine and arsenobetaine in B. subtilis. researchgate.net

Toxicological Aspects and Risk Assessment Paradigms of Arsenobetaine

Comparative Toxicological Profiles of Arsenic Species

The toxicity of arsenic is highly dependent on its chemical form, with significant differences observed between inorganic and organic species. oup.comresearchgate.net Inorganic arsenic, found in water and soil, is a well-established human carcinogen, whereas organic arsenic compounds, particularly arsenobetaine (B179536), are generally considered to be of low toxicity. dartmouth.edumdpi.com

Arsenobetaine is consistently reported to be virtually non-toxic. dartmouth.eduoup.comtaylorandfrancis.comwikipedia.org This is in stark contrast to the potent toxicity of inorganic arsenic forms such as arsenite (As(III)) and arsenate (As(V)). mdpi.comnih.govbohrium.com While inorganic arsenic compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans, arsenobetaine is categorized as a Group 3 agent, indicating it is not classifiable as to its carcinogenicity to humans. nih.govnih.gov

The low toxicity of arsenobetaine is attributed to its chemical stability and rapid excretion from the human body, largely unchanged, in urine. taylorandfrancis.com Studies have shown that after ingestion, arsenobetaine is readily absorbed from the gastrointestinal tract and is efficiently eliminated without significant metabolic transformation. taylorandfrancis.com

Table 1: Comparative Toxicity of Arsenic Species

Arsenic Species Chemical Formula Toxicity Profile Carcinogenicity (IARC)
Arsenite As(III) High Group 1
Arsenate As(V) Moderate to High Group 1
Monomethylarsonic acid (MMA) CH3AsO(OH)2 Moderate Not classified
Dimethylarsinic acid (DMA) (CH3)2AsO(OH) Low to Moderate Not classified
Arsenobetaine C5H11AsO2 Very Low / Non-toxic Group 3

The toxic mechanisms of inorganic arsenic are well-documented and involve the inhibition of essential enzymes, the generation of oxidative stress, and interference with DNA repair processes. oup.com Arsenite, for example, exerts its toxicity by binding to sulfhydryl groups in proteins, disrupting cellular metabolism.

In contrast, arsenobetaine does not appear to engage in these toxic pathways. oup.com Its zwitterionic nature and stable chemical structure prevent it from readily reacting with biological molecules in the same manner as inorganic arsenic. mcgill.ca While some research has explored the potential for minor biotransformation of arsenobetaine in vivo, the overwhelming evidence indicates that it does not produce toxic metabolites to any significant extent. nih.govnih.govresearchgate.netdntb.gov.ua

Implications for Human Exposure and Dietary Arsenic Risk Assessment

Arsenobetaine, an organoarsenic compound predominantly found in marine organisms, has significant implications for human exposure to arsenic and the paradigms of dietary risk assessment. While historically considered non-toxic, emerging research is prompting a re-evaluation of its role in human health.

Historically, toxicological risk assessments for arsenic have primarily focused on its inorganic forms, which are known carcinogens. nih.gov Organic arsenic compounds, particularly arsenobetaine, were largely considered to be of negligible concern due to their chemical stability and rapid excretion from the body. tandfonline.comoup.com However, the high prevalence of arsenobetaine in seafood, a significant component of the global diet, necessitates a more nuanced understanding of its long-term effects. nih.gov

Recent studies have begun to challenge the long-held belief that arsenobetaine is completely inert in the human body. Research suggests that the gut microbiome may play a role in the biotransformation of arsenobetaine into other arsenic compounds. unibe.ch This potential for conversion into more toxic forms, including inorganic arsenic, underscores the importance of continued research into the metabolic fate of dietary arsenobetaine. unibe.chnih.gov

Role in Food Safety Research and Surveillance

Arsenobetaine is a key compound in food safety research and surveillance, particularly in the context of seafood consumption. nih.gov Monitoring programs often measure total arsenic levels in food, and in marine products, arsenobetaine typically accounts for the majority of the arsenic present. nih.govnih.gov Therefore, understanding the concentration and fate of arsenobetaine is crucial for accurately assessing the risks associated with arsenic in the diet.

Surveillance efforts are increasingly focused on arsenic speciation, which involves identifying and quantifying the different forms of arsenic in food. This approach allows for a more accurate risk assessment, as it distinguishes between the highly toxic inorganic forms and the less toxic organic forms like arsenobetaine. The data from these surveillance activities are essential for establishing and refining regulatory limits for arsenic in various food products.

Research AreaKey FindingsImplications for Food Safety
Metabolism Potential for gut microbiome to convert arsenobetaine to other arsenic compounds, including inorganic arsenic. unibe.chChallenges the assumption of arsenobetaine being completely inert and highlights the need to consider its metabolic fate in risk assessments.
Toxicology Generally considered non-toxic with a high LD50 value. oup.comwikipedia.orgCurrent dietary exposure levels are not considered a significant health concern by regulatory bodies like EFSA. europa.eueuropa.eu
Surveillance Arsenobetaine is the predominant form of arsenic in seafood. nih.govnih.govArsenic speciation is crucial for accurate risk assessment of seafood consumption.

Contribution to Overall Arsenic Intake and Health Risk Evaluation

For populations with high seafood consumption, arsenobetaine is a major contributor to the total dietary intake of arsenic. nih.gov While the focus of health risk evaluation has traditionally been on inorganic arsenic from sources like rice and drinking water, the significant intake of arsenobetaine from marine products cannot be ignored. fda.gov

The primary consideration in evaluating the health risk of arsenobetaine is its low toxicity and efficient excretion. tandfonline.comoup.com Studies have shown that ingested arsenobetaine is rapidly absorbed and then eliminated, primarily in the urine, without accumulating in the body. oup.com This pharmacokinetic profile is a key reason for its classification as a compound of low toxicological concern.

Arsenic SpeciesPrimary Dietary SourcesToxicological ProfileContribution to Health Risk
Inorganic Arsenic Drinking water, riceCarcinogenic, highly toxicPrimary focus of arsenic-related health risk assessments.
Arsenobetaine Seafood (fish, crustaceans)Generally considered non-toxic, rapidly excreted. tandfonline.comoup.comwikipedia.orgHistorically considered low risk, but potential for biotransformation is under investigation. unibe.chnih.gov
Other Organoarsenicals Seaweed, some seafoodVarying degrees of toxicity, less understood than inorganic arsenic and arsenobetaine.An emerging area of research in dietary arsenic risk assessment.

Q & A

Basic Research Questions

Q. What are the established methods for determining the chemical purity of arsenobetaine bromide in academic research?

  • Methodological Answer : Quantitative 1H-NMR^1 \text{H-NMR} (qNMR) is the gold standard for assessing chemical purity, as it avoids biases from residual solvents or inorganic impurities. This technique quantifies proton signals relative to an internal standard (e.g., maleic acid), enabling precise mass fraction calculations. For example, Le et al. (2016) achieved 99.8% purity validation for this compound using qNMR, with carbon-13 satellite signals confirming isotopic integrity .
  • Key Considerations : Ensure deuterated solvents are free of protonated contaminants, and calibrate instrumentation to minimize integration errors.

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should include:

  • Controlled Stressors : Expose samples to thermal (e.g., 40°C, 60°C), oxidative (H2_2O2_2), and photolytic conditions.
  • Analytical Monitoring : Use HPLC-MS or NMR to track degradation products (e.g., dimethylarsinic acid or inorganic arsenic species).
  • Storage Protocols : Reference safety data sheets recommending inert atmospheres and desiccants to prevent hygroscopic decomposition .

Advanced Research Questions

Q. What methodological considerations are critical when using quantitative 1H-NMR^1 \text{H-NMR} to resolve discrepancies in this compound purity measurements across different analytical techniques?

  • Methodological Answer : Discrepancies often arise from technique-specific limitations (e.g., ion suppression in LC-MS). To reconcile results:

  • Cross-Validation : Compare qNMR data with elemental analysis (EA) or inductively coupled plasma mass spectrometry (ICP-MS).
  • Error Sources : Account for 13C^13 \text{C} isotopic splitting in NMR spectra, which can distort integration if unresolved. Le et al. (2016) mitigated this by synthesizing 13C^{13} \text{C}-labeled standards to distinguish natural abundance signals .
    • Advanced Tip : Use heteronuclear 1H-13C^1 \text{H-}^{13} \text{C} HSQC experiments to isolate labeled compounds in complex matrices.

Q. How can isotopic labeling strategies (e.g., carbon-13) be systematically validated for this compound to ensure accurate tracing in metabolic studies?

  • Methodological Answer :

  • Synthesis Validation : Confirm isotopic incorporation via high-resolution MS and 1H/13C^1 \text{H/}^{13} \text{C}-NMR satellite signal analysis.
  • Purity Thresholds : Ensure isotopic enrichment exceeds 99% to avoid background interference, as demonstrated in BBET-1 and CBET-1 standards .
  • Application Design : Pair labeled compounds with stable isotope dilution assays (SIDAs) to quantify metabolic turnover rates in vivo.

Q. What experimental approaches are recommended to address contradictions in reported degradation pathways of this compound under oxidative versus thermal stress conditions?

  • Methodological Answer :

  • Mechanistic Studies : Use 18O^{18} \text{O}-labeled H2_2O in oxidative assays to track oxygen incorporation into degradation products.
  • Thermal Profiling : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify volatile decomposition byproducts (e.g., HBr, As2_2O3_3) .
  • Controlled Replicates : Replicate conflicting studies under identical conditions (pH, temperature) to isolate variables causing pathway divergence.

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies between chromatographic and spectroscopic purity assessments of this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Check for co-eluting impurities in HPLC that evade UV detection but affect NMR.
  • Orthogonal Methods : Combine LC-MS (for separation) with qNMR (for absolute quantification).
  • Case Study : Le et al. (2016) identified a 0.2% discrepancy between LC-MS and qNMR due to a non-UV-active impurity, resolved by preparatory HPLC .

Experimental Design Tables

Study Objective Key Parameters Recommended Techniques
Purity ValidationMass fraction, isotopic integrityqNMR, EA, ICP-MS
Stability Under Oxidative StressDegradation products, half-lifeHPLC-MS, 18O^{18} \text{O}-SIDA
Isotopic Tracer Validation13C^{13} \text{C} enrichment, signal/noiseHR-MS, HSQC NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.